An In-Depth Technical Guide to 4-(3-Bromophenyl)oxan-4-amine hydrochloride: Molecular Profile, Synthetic Strategies, and a Framework for Investigation
An In-Depth Technical Guide to 4-(3-Bromophenyl)oxan-4-amine hydrochloride: Molecular Profile, Synthetic Strategies, and a Framework for Investigation
Abstract
4-(3-Bromophenyl)oxan-4-amine hydrochloride is a substituted aminotetrahydropyran derivative, a class of chemical structures recognized for its prevalence in modern medicinal chemistry. This document provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. Given the limited specific data in peer-reviewed literature, this guide adopts a first-principles approach. We will deconstruct the molecule's structural components to postulate its physicochemical and pharmacological properties. Furthermore, this whitepaper outlines a plausible synthetic route and presents a detailed framework of experimental protocols for its thorough characterization, from basic analytical validation to preliminary biological screening.
Molecular Profile and Physicochemical Postulates
4-(3-Bromophenyl)oxan-4-amine hydrochloride (CAS Number: 1209242-66-9) is a specific chemical entity with the molecular formula C11H15BrClNO.[1] Its structure features a central oxane (tetrahydropyran) ring, which is a privileged scaffold in drug design, often imparting favorable properties such as improved solubility and metabolic stability.
Structural Deconstruction:
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Oxane Ring: A saturated six-membered heterocycle containing an oxygen atom. This core is found in numerous bioactive natural products and synthetic drugs, often serving as a stable, non-metabolically labile replacement for more flexible or reactive carbocyclic systems.
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Geminal Amino Group (4-position): The primary amine at the C4 position is a key functional group. In its protonated hydrochloride salt form, it acts as a hydrogen bond donor and significantly increases aqueous solubility. This group is crucial for potential interactions with biological targets.
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3-Bromophenyl Substituent: This aromatic moiety, attached at the same C4 position, defines the molecule's pharmacological potential. The bromine atom at the meta-position influences the electronic properties of the phenyl ring and introduces steric bulk. Crucially, it provides a valuable synthetic handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the generation of diverse chemical libraries.
Table 1: Physicochemical Properties
| Property | Value / Postulate | Source / Rationale |
| CAS Number | 1209242-66-9 | Chemical Supplier Databases[1] |
| Molecular Formula | C11H15BrClNO | Chemical Supplier Databases[1] |
| Molecular Weight | 292.60 g/mol | Calculated from formula[2] |
| Form | Solid (postulated) | Typical for hydrochloride salts of small molecules. |
| Solubility | High aqueous solubility | The hydrochloride salt form protonates the amine, making it highly polar and soluble in water. |
| pKa | 8.5 - 9.5 (estimated) | Typical range for a primary amine adjacent to a quaternary carbon. |
| LogP | 2.0 - 3.0 (estimated for free base) | Based on similar structures; the bromophenyl group increases lipophilicity. |
Prospective Biological Activity and Target Classes
While no specific biological activity for 4-(3-Bromophenyl)oxan-4-amine hydrochloride has been published, the core "4-aryl-oxan-4-amine" scaffold is a recurring motif in compounds targeting the central nervous system (CNS). The structural similarity to known neuroactive agents suggests potential interactions with receptors and transporters that have aromatic binding pockets.
Hypothesized Target Families:
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Monoamine Transporters: The overall structure bears a resemblance to scaffolds that interact with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Many reuptake inhibitors feature an amine separated from an aromatic ring by a cyclic scaffold.
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Sigma Receptors (σ₁ and σ₂): These receptors are known to bind a wide variety of chemical structures, including cyclic amines with aromatic substituents.
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Ion Channels: Substituted aminocyclohexanes and related scaffolds have shown activity at various ion channels, including sodium and potassium channels. The oxane ring is often used as a bioisostere for a cyclohexane ring.
The following diagram illustrates the logical relationship between the chemical scaffold and its potential target classes, which informs the proposed screening strategy.
Caption: Workflow for analytical chemistry quality control.
Protocol: HPLC Purity Determination
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System: Agilent 1260 Infinity II or equivalent.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm and 280 nm.
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Injection Volume: 10 µL.
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Sample Prep: Dissolve compound in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.
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Analysis: Integrate the area of all peaks. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
Preliminary Biological Screening
Based on the postulated targets, a tiered screening approach is logical.
Protocol: Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol serves as an example for assessing affinity at a primary hypothesized target.
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Source: Human recombinant SERT expressed in HEK293 cells.
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Radioligand: [³H]-Citalopram (a high-affinity SERT ligand).
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Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
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Procedure: a. Prepare cell membranes expressing SERT. b. In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]-Citalopram (at a final concentration near its Kd, e.g., 1 nM), and 25 µL of varying concentrations of 4-(3-Bromophenyl)oxan-4-amine hydrochloride (e.g., from 1 nM to 100 µM). c. For non-specific binding (NSB) wells, add a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) instead of the test compound. d. Incubate at room temperature for 60 minutes. e. Terminate the reaction by rapid filtration through a GF/B filter plate, followed by three washes with ice-cold assay buffer. f. Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.
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Data Analysis: Calculate the percentage inhibition at each concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Synthetic Strategy
The synthesis of 4-aryl-4-amino-tetrahydropyrans can be achieved through several established routes. A common and efficient method starts from tetrahydropyran-4-one, a commercially available starting material.
Proposed Synthetic Route:
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Reductive Amination: Tetrahydropyran-4-one can be reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride to form the parent oxan-4-amine. [3]2. Protection: The resulting primary amine is typically protected with a suitable protecting group, such as a Boc group (di-tert-butyl dicarbonate), to prevent side reactions in the subsequent step.
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Aromatic Introduction (Grignard or Lithiation): This is the key C-C bond-forming step. However, a more direct and modern approach is the Ritter Reaction followed by aromatization , or a Strecker synthesis on the ketone. A plausible route involves the conversion of tetrahydropyran-4-one to a spiro-epoxide, followed by ring-opening with a 3-bromophenyl Grignard reagent.
A more direct and likely route for this specific gem-disubstituted pattern is a multi-step synthesis starting from tetrahydropyran-4-one.
Caption: A plausible multi-step synthetic pathway.
Safety, Handling, and Storage
As with any research chemical, proper safety precautions are paramount. While a specific safety data sheet (SDS) for this exact compound may not be widely available, data from structurally related compounds can provide guidance.
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Hazard Statements (Postulated): Based on related aminophenyl compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [4][5]* Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [5]Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [6]Protect from light and moisture.
Conclusion and Future Outlook
4-(3-Bromophenyl)oxan-4-amine hydrochloride represents a promising, yet underexplored, chemical scaffold. This guide provides the foundational knowledge for its scientific investigation. By applying the outlined analytical, synthetic, and biological protocols, researchers can systematically elucidate its pharmacological profile. The presence of the bromine atom is a key feature, offering a direct route for lead optimization through established medicinal chemistry techniques, paving the way for the development of novel therapeutics.
References
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- CymitQuimica. (2024). Safety Data Sheet.
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PubChem. (n.d.). 4-Aminotetrahydropyran | C5H11NO. Retrieved from [Link]
Sources
- 1. 4-(3-Bromophenyl)oxan-4-amine hydrochloride | 1209242-66-9 [amp.chemicalbook.com]
- 2. 1380300-48-0|4-(4-Bromophenyl)tetrahydro-2H-pyran-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
